molecular formula C7H5FN4O3S2 B14120244 1-[4-[(fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-Tetrazole-5-thione

1-[4-[(fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-Tetrazole-5-thione

Cat. No.: B14120244
M. Wt: 276.3 g/mol
InChI Key: OSQBTJVPMXHFQZ-UHFFFAOYSA-N
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Description

1-[4-[(fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-Tetrazole-5-thione is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a tetrazole ring, a phenyl group, and a fluorosulfonyl group, which contribute to its distinct reactivity and properties.

Preparation Methods

The synthesis of 1-[4-[(fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-Tetrazole-5-thione typically involves the following steps:

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often utilizing advanced catalytic systems and controlled reaction environments.

Chemical Reactions Analysis

1-[4-[(fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-Tetrazole-5-thione undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-[4-[(fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-Tetrazole-5-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-[(fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-Tetrazole-5-thione involves its interaction with molecular targets through its fluorosulfonyl and tetrazole groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 1-[4-[(fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-Tetrazole-5-thione include other sulfonyl fluorides and tetrazole derivatives. These compounds share some structural features but differ in their reactivity and applications. For example:

Properties

Molecular Formula

C7H5FN4O3S2

Molecular Weight

276.3 g/mol

IUPAC Name

1-(4-fluorosulfonyloxyphenyl)-5-sulfanylidene-2H-tetrazole

InChI

InChI=1S/C7H5FN4O3S2/c8-17(13,14)15-6-3-1-5(2-4-6)12-7(16)9-10-11-12/h1-4H,(H,9,11,16)

InChI Key

OSQBTJVPMXHFQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=S)N=NN2)OS(=O)(=O)F

Origin of Product

United States

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